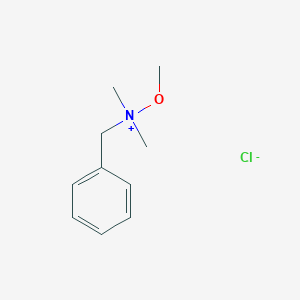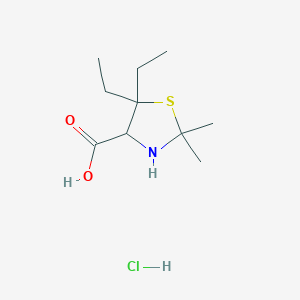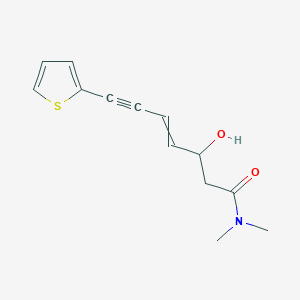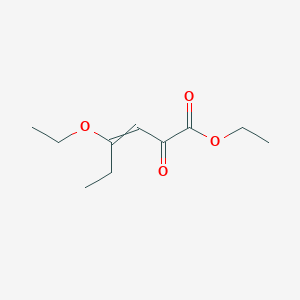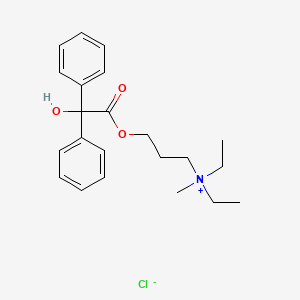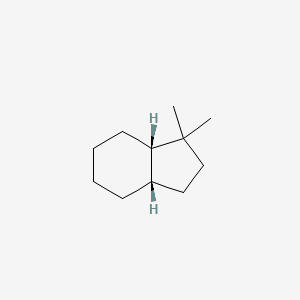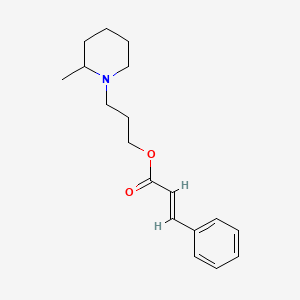
Cinnamic acid, 3-(2'-methylpiperidino)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester is a derivative of cinnamic acid, which is a naturally occurring aromatic compound found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 3-(2’-methylpiperidino)propyl ester typically involves the esterification of cinnamic acid with 3-(2’-methylpiperidino)propanol. This reaction can be carried out using various methods, including Fischer esterification and Steglich esterification. In Fischer esterification, cinnamic acid is reacted with 3-(2’-methylpiperidino)propanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Steglich esterification involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of cinnamic acid, 3-(2’-methylpiperidino)propyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The choice of catalysts and reaction conditions can be optimized to minimize by-products and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of cinnamic acid, 3-(2’-methylpiperidino)propyl ester involves its interaction with various molecular targets. In antimicrobial applications, it may disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cinnamic acid, propyl ester
- Cinnamic acid, methyl ester
- Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester
Uniqueness
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester is unique due to the presence of the 2’-methylpiperidino group, which imparts specific chemical and biological properties. This structural feature may enhance its antimicrobial activity and make it a valuable compound for various applications .
Propriétés
Numéro CAS |
63938-15-8 |
|---|---|
Formule moléculaire |
C18H25NO2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H25NO2/c1-16-8-5-6-13-19(16)14-7-15-21-18(20)12-11-17-9-3-2-4-10-17/h2-4,9-12,16H,5-8,13-15H2,1H3/b12-11+ |
Clé InChI |
SEBFSSWJENDFFN-VAWYXSNFSA-N |
SMILES isomérique |
CC1CCCCN1CCCOC(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1CCCCN1CCCOC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


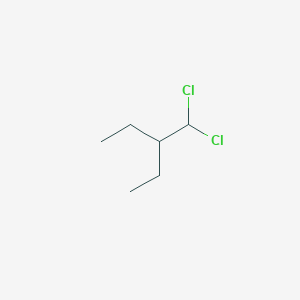
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
